molecular formula C5H7ClN2O B1489966 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole CAS No. 1595727-51-7

3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B1489966
M. Wt: 146.57 g/mol
InChI Key: FDXBSPHBDFTEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole” is an organic compound based on its structure. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “3-(1-Chloroethyl)-5-methyl” part of the name suggests that there are substituents on the oxadiazole ring: a chloroethyl group at the 3-position and a methyl group at the 5-position .


Molecular Structure Analysis

The molecular structure of “3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole” would likely consist of an oxadiazole ring with a chloroethyl group attached at one position and a methyl group attached at another position .


Chemical Reactions Analysis

Chloroformates, such as 1-Chloroethyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole” would depend on its specific structure. For example, 1-Chloroethyl chloroformate is a colorless liquid that decomposes slowly in water, forming ethanol, HCl, and CO2 .

Safety And Hazards

Chloroformates, such as 1-Chloroethyl chloroformate, are known to be highly toxic, corrosive, and flammable . They can cause severe burns and eye damage, and can be fatal if inhaled .

properties

IUPAC Name

3-(1-chloroethyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3(6)5-7-4(2)9-8-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXBSPHBDFTEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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